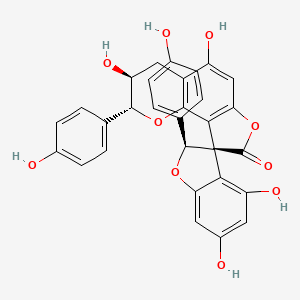

3,2'-Epilarixinol

Description

Contextualization of Natural Products in Modern Chemical Biology

Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and continue to be of immense importance in modern chemical biology. biosynth.com These molecules, shaped by evolutionary pressures, possess a remarkable chemical diversity and are often optimized for interacting with biological macromolecules. biosynth.com This inherent bioactivity makes them invaluable tools for probing biological systems and serves as a rich source of lead compounds for the development of new therapeutics. biosynth.comresearchgate.net

The study of natural products provides insights into biosynthetic pathways and the intricate molecular interactions that govern life processes. mdpi.comresearchgate.net Their complex and often chiral structures present challenging targets for chemical synthesis, driving innovation in organic chemistry. researchgate.net In essence, natural products represent a "biologically relevant" region of chemical space that continues to inspire the discovery of novel molecular scaffolds with unprecedented biological activities. biosynth.commdpi.com

Overview of the Spirobiflavonoid Class: Structural Uniqueness and Diversity

Among the myriad classes of natural products, flavonoids are a well-known group of plant secondary metabolites. A fascinating and less common subgroup of these are the spirobiflavonoids. researchgate.netnih.gov These compounds are characterized by a spiro-carbon atom at the center of their structure, which creates a unique three-dimensional architecture. mdpi.comnih.gov This spirocyclic system typically connects two flavonoid units. mdpi.com

The core structure of most oligomeric spiro-flavonoids involves either a 2H,2′H-3,3′-spirobi[benzofuran]-2-one or a 2′H,3H-2,3′-spirobi[benzofuran]-3-one system. mdpi.comnih.gov This structural feature imparts significant rigidity and complexity compared to their planar flavonoid precursors. mdpi.com Spirobiflavonoids are found in a variety of plant families, including Pinaceae, Thymelaeaceae, Cupressaceae, and Asparagaceae. mdpi.comresearchgate.net The structural diversity within this class is extensive, arising from the different flavonoid units involved and the various possible stereochemical arrangements around the chiral centers. mdpi.com Research has highlighted their potential in areas such as anti-inflammatory and anticancer activities. mdpi.comresearchgate.net

Rationale for Dedicated Research on 3,2'-Epilarixinol

The compound This compound is a specific stereoisomer within the larixinol-type spirobiflavonoid family. biocrick.com Its chemical formula is C₃₀H₂₂O₁₀, with a molecular weight of 542.5 g/mol . This compound has been isolated from the Shensi fir (Abies chensiensis), a tree native to China. biocrick.comwikipedia.org

The primary rationale for focusing research on this compound stems from the critical role of stereochemistry in determining the biological activity of complex natural products. nih.govnih.govsolubilityofthings.com Epimers, which are diastereomers that differ in configuration at only one stereogenic center, can exhibit vastly different pharmacokinetic and pharmacodynamic properties. wikipedia.org For instance, the well-known drug verapamil (B1683045) exists as a racemic mixture, with its L-isomer possessing significantly greater pharmacological potency than its D-isomer. nih.gov

In the context of spirobiflavonoids, assigning the correct stereochemistry is a known challenge, and understanding how different spatial arrangements affect biological function is a key area of ongoing research. mdpi.comresearchgate.net this compound is an epimer of larixinol (B1179754), a related spirobiflavonoid that has demonstrated moderate inhibitory activity against lipopolysaccharide-induced nitric oxide (NO) production in macrophages, suggesting anti-inflammatory potential, as well as antioxidant properties. biocrick.com Given that a minor change in the 3D structure can drastically alter how a molecule interacts with a biological target, it is plausible that this compound may possess a distinct or enhanced bioactivity profile compared to larixinol. nih.govsolubilityofthings.com

Therefore, dedicated research into this compound is warranted to:

Elucidate its specific biological activities, particularly in comparison to its other stereoisomers.

Understand the structure-activity relationships within the larixinol group of spirobiflavonoids.

Explore its potential as a novel scaffold for therapeutic development, leveraging its unique three-dimensional structure.

The study of this single, defined stereoisomer can provide crucial insights into the nuanced interplay between molecular architecture and biological function in this intriguing class of natural products.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| Compound Name | This compound | biocrick.com |

| CAS Number | 1207671-28-0 | biocrick.com |

| Molecular Formula | C₃₀H₂₂O₁₀ | biocrick.com |

| Molecular Weight | 542.5 g/mol | biocrick.com |

| Natural Source | Abies chensiensis | mdpi.combiocrick.com |

Table 2: List of Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | Spirobiflavonoid |

| Larixinol | Spirobiflavonoid |

Structure

3D Structure

Properties

IUPAC Name |

(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26+,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-PXRMNYBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation of 3,2 Epilarixinol from Biological Sources

Botanical and Biological Sources of 3,2'-Epilarixinol

Research has identified specific plant species as sources of this compound. These findings are significant for targeted collection and extraction efforts.

This compound has been identified as a natural product isolated from the heartwoods of Pinus armandii ambeed.cnbiocrick.com. Another related compound, Larixinol (B1179754), has been found in the aerial parts of Abies chensiensis biocrick.com. While Larixinol is a related spirobiflavonoid, the specific epimer this compound is noted for its isolation from Pinus armandii ambeed.cnbiocrick.com.

| Plant Species | Part Used | Compound(s) Identified |

| Pinus armandii | Heartwoods | This compound |

| Abies chensiensis | Aerial parts | Larixinol |

While Pinus armandii is a known source, the potential for this compound or related epimers to exist in other natural reservoirs, particularly within the Pinaceae family or other conifer species, remains an area for further exploration. The diversity of secondary metabolites in plants suggests the possibility of its presence in other, as yet undocumented, sources acs.org.

Methodologies for Extraction and Primary Purification

The initial steps in obtaining this compound from plant material involve extraction and primary purification techniques aimed at separating the compound from the complex plant matrix.

Solvent extraction is a fundamental method for isolating natural products from plant tissues. This involves using appropriate solvents to dissolve the target compound while leaving behind insoluble materials. Common solvents used in the extraction of medicinal plants include polar solvents like water and alcohols, intermediate polar solvents like acetone (B3395972) and dichloromethane, and nonpolar solvents like n-hexane and ether oleumdietetica.es. The choice of solvent depends on the polarity of the target compound and the plant matrix oleumdietetica.esijddr.in. Techniques such as maceration, percolation, and Soxhlet extraction are widely employed solvent-based methods oleumdietetica.esnih.gov. Soxhlet extraction, for instance, is an exhaustive technique suitable for compounds that are thermally stable acs.org.

Solid-phase extraction (SPE) is a technique used for sample preparation, including extraction and purification nih.gov. It involves the partitioning of compounds between a solid stationary phase and a liquid mobile phase. SPE can be used to isolate target analytes from complex matrices, remove interfering substances, and concentrate the desired compounds nih.gov. This technique is valuable in the primary purification stages after initial solvent extraction.

Biosynthesis Pathways of 3,2 Epilarixinol

General Flavonoid Biosynthetic Routes and Enzymes

The biosynthesis of all flavonoids, including the precursors to 3,2'-Epilarixinol, originates from the phenylpropanoid pathway. nih.gov This core metabolic route converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, a critical intermediate that serves as the entry point into the flavonoid-specific branch. nih.govoup.com The initial steps are catalyzed by a well-characterized sequence of enzymes. Phenylalanine ammonia (B1221849) lyase (PAL) first deaminates phenylalanine to form cinnamic acid. nih.gov This is followed by hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, to produce p-coumaric acid. nih.gov Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A moiety, yielding p-coumaroyl-CoA. nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). encyclopedia.pub This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form the C15 scaffold of naringenin (B18129) chalcone. encyclopedia.pubnih.gov The unstable chalcone is then rapidly and stereospecifically cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) (2S)-naringenin, which is the central precursor for a vast array of downstream flavonoid classes. encyclopedia.pub

| Enzyme | Abbreviation | EC Number | Function |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | 4.3.1.24 | Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid by adding a CoA thioester to form p-coumaroyl-CoA. nih.gov |

| Chalcone Synthase | CHS | 2.3.1.74 | Condenses one molecule of p-coumaroyl-CoA and three of malonyl-CoA to form naringenin chalcone. encyclopedia.pub |

| Chalcone Isomerase | CHI | 5.5.1.6 | Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to (2S)-naringenin. encyclopedia.pub |

Proposed Enzymatic Steps Leading to the Spirocyclic Scaffold

The formation of the defining spiro-carbon center in this compound requires a significant departure from the standard flavonoid biosynthetic pathways. It involves the coupling of two separate C15 flavonoid units and a subsequent complex rearrangement to create the spiro[benzofuran-lactone] core.

Precursor Identification and Elucidation

This compound is a biflavonoid, meaning its C30 skeleton is derived from two C15 flavonoid precursors. rsc.org Based on the structure of larixinol (B1179754) and related compounds, it is hypothesized that the biosynthesis involves the coupling of two distinct types of flavonoids. encyclopedia.pubrsc.org One precursor is likely a flavanonol, such as dihydrokaempferol (B1209521), which is formed by the hydroxylation of the flavanone naringenin by flavanone 3-hydroxylase (F3H). The other precursor is thought to be a flavan-3-ol (B1228485), such as afzelechin or its stereoisomer, epiafzelechin. rsc.org The structure of larixinol itself contains an epiafzelechin moiety. rsc.org The formation of these precursors from (2S)-naringenin represents a key branching point in the metabolic grid leading towards the spiro-biflavonoid scaffold.

Key Enzymatic Transformations (e.g., Cyclization, Epoxidation, Rearrangements)

The creation of the spirocyclic system is believed to be an oxidative process. encyclopedia.pubnih.gov While the specific enzymes are unknown, several mechanisms have been proposed for larixinol-type compounds, which are directly applicable to its epimer, this compound.

One prominent hypothesis suggests a mechanism initiated by the oxidative radical coupling of the two flavonoid precursors. encyclopedia.pubresearchgate.net Enzymes such as laccases or peroxidases could generate radical forms of the flavanonol and flavan-3-ol monomers. encyclopedia.pub This is followed by a regiospecific coupling between the C-3 of one unit and the C-8 of the other. encyclopedia.pub Subsequent oxidation of this dimer forms a triplet diradical, which then undergoes a Favorskii-type rearrangement , proceeding through a highly unstable cyclopropanone (B1606653) intermediate. encyclopedia.pub The final step is a lactonization via nucleophilic substitution, which forms the stable γ-lactone and benzofuranone rings that characterize the spirocyclic core. encyclopedia.pub

An alternative, earlier hypothesis proposed that the spiro-linkage arises from the interception of a putative carbocation intermediate that is formed during the enzymatic conversion of a flavanone to a flavanonol. rsc.org

Enzymes known to catalyze spirocycle formation in other natural product pathways include cytochrome P450s, flavin-dependent monooxygenases, and non-heme iron-dependent dioxygenases. nih.govacs.orgnih.govnih.gov These enzymes are capable of performing the necessary oxidative rearrangements, potentially through epoxidation of a double bond followed by a controlled, stereoselective ring-opening and cyclization cascade to generate the strained spiro-architecture. nih.govnih.gov The stereoselectivity observed in naturally occurring spiro-flavonoids strongly implies that their formation is under tight enzymatic control. encyclopedia.pub

Genetic and Molecular Biology Studies of Biosynthetic Enzymes

To date, no specific genetic or molecular biology studies have been published that focus exclusively on the enzymes responsible for the biosynthesis of this compound. The characterization of the pathway remains a significant area for future research. However, the approaches to identify and study these enzymes are well-established from decades of research into flavonoid biosynthesis in various plant species.

The discovery of the genes responsible for the unique spirocyclization would likely begin with a transcriptomic analysis of the source organism, Pinus armandii, comparing tissues with high and low accumulation of this compound. This would generate a list of candidate genes, particularly those encoding enzyme classes known for oxidative transformations, such as cytochrome P450s and 2-oxoglutarate-dependent dioxygenases.

Once candidate genes are identified, their function can be verified through heterologous expression in microbial hosts (like E. coli or yeast) or in model plants (like Nicotiana benthamiana). The recombinant enzymes would be tested in vitro with the proposed flavonoid precursors (e.g., dihydrokaempferol and epiafzelechin) to confirm their ability to catalyze the spirocyclization reaction. Techniques such as gene silencing (RNAi) or gene knockout (CRISPR/Cas9) in the native plant or a related model system could be used to confirm the in vivo function of the identified genes.

Metabolic Engineering Strategies for Enhanced Production

The industrial production of complex natural products like this compound is often limited by their low abundance in the native source. Metabolic engineering offers a powerful platform to enhance the production of valuable flavonoids, and these strategies could be applied to this compound once its biosynthetic genes are identified.

A primary strategy involves engineering microbial hosts such as Saccharomyces cerevisiae or Escherichia coli. nih.gov This would involve:

Reconstruction of the Pathway: Introducing all the necessary genes for the biosynthesis of the flavonoid precursors (PAL, C4H, 4CL, CHS, CHI, F3H, and the enzymes for flavan-3-ol synthesis) into the microbial host.

Introducing the Spirocyclase: Incorporating the specific gene(s) responsible for the final oxidative coupling and rearrangement that form the spirocyclic scaffold.

Optimization of Precursor Supply: Enhancing the host's native metabolic pathways to increase the availability of key precursors, particularly malonyl-CoA, which is often a rate-limiting factor in heterologous flavonoid production. nih.gov

Overcoming Bottlenecks: Plant enzymes, especially cytochrome P450s like C4H, can be difficult to express functionally in microbial systems. Engineering strategies include optimizing codon usage, co-expressing necessary P450 reductases, and creating fusion proteins to improve efficiency.

Chemical Synthesis and Derivatization Studies of 3,2 Epilarixinol

Total Synthesis Approaches to 3,2'-Epilarixinol

The total synthesis of a natural product is a rigorous proof of its structure and provides a route to produce the compound and its analogues for further study. osi.lv While a specific total synthesis for this compound has not been published, a logical pathway can be constructed based on well-established methods for related lignans (B1203133). nih.govresearchgate.net

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. bibliotekanauki.plslideshare.net For this compound, the key structural feature is the substituted tetrahydrofuran (B95107) core with specific stereochemistry.

A logical retrosynthetic strategy would involve several key disconnections:

C-O Bond Disconnection: The first disconnection would be of the C-O bonds within the tetrahydrofuran ring. This simplifies the molecule into a diol intermediate.

β-β' Bond Disconnection: Lignans are characterized by a bond connecting the β-carbons of two phenylpropanoid units (C₆-C₃). nih.gov Disconnecting this central C-C bond is a primary strategic step. This bond is typically formed via an oxidative coupling reaction of two precursor molecules.

Functional Group Interconversion (FGI): Further disconnections involve functional group interconversions, such as relating the alcohol functionalities back to corresponding carbonyl or alkene groups. ic.ac.uk

This analysis logically leads back to two units of a protected form of coniferyl alcohol, a common precursor in lignan (B3055560) biosynthesis and synthesis. The stereochemistry at the C-2' position, which defines the "epi" configuration relative to the more common lariciresinol (B1674508), would need to be addressed strategically during the forward synthesis, likely through a stereocontrolled reduction step.

Convergent and Linear Synthetic Routes

Based on the retrosynthetic analysis, a convergent synthesis is the most logical approach for this compound.

Key Reaction Methodologies and Reagents

The successful synthesis of this compound would rely on a toolbox of modern organic reactions. The following table outlines key transformations and the reagents commonly employed for them in the context of lignan synthesis. bibliotekanauki.pl

Table 1: Potential Reagents for the Synthesis of this compound

| Transformation | Purpose | Potential Reagents |

|---|---|---|

| Oxidative Coupling | Dimerization of phenolic precursors to form the central C-C bond. | Laccase/O₂, FeCl₃, Ag₂O, Phenyliodonium bis(trifluoroacetate) (PIFA) |

| Stereoselective Reduction | Reduction of a ketone or lactone intermediate to form the crucial C-2' alcohol with the correct "epi" stereochemistry. | NaBH₄, LiAlH₄, L-Selectride®, Diisobutylaluminium hydride (DIBAL-H) |

| Hydroxyl Group Protection | Protecting reactive alcohol and phenol (B47542) groups during the synthetic sequence. | Benzyl bromide (BnBr), t-Butyldimethylsilyl chloride (TBSCl), Methoxyethoxymethyl chloride (MEMCl) |

| Deprotection | Removal of protecting groups to reveal the final natural product. | H₂/Pd-C (for Benzyl groups), Tetrabutylammonium fluoride (B91410) (TBAF) (for Silyl groups), Acid (e.g., HCl) (for MEM groups) |

| Oxidation | Conversion of an alcohol to a ketone, a key step in a potential semisynthetic epimerization route. | Dess-Martin periodinane (DMP), Swern oxidation (Oxalyl chloride, DMSO, Et₃N) |

Semisynthesis of this compound from Related Natural Precursors

Given the structural similarity and potential for higher natural abundance, lariciresinol stands out as an ideal starting material for a semisynthetic approach to this compound. Semisynthesis, which starts from a readily available natural product, can be significantly more efficient than total synthesis. nih.gov

The key difference between lariciresinol and this compound is the stereochemistry at the C-2' carbon. A plausible semisynthetic route would involve the epimerization of this center. This could be achieved via a two-step oxidation-reduction sequence:

Selective Oxidation: The secondary alcohol at C-2' of a protected lariciresinol derivative would be oxidized to the corresponding ketone. Reagents like Dess-Martin periodinane or a Swern oxidation would be suitable for this transformation due to their mild conditions.

Stereoselective Reduction: The resulting ketone would then be reduced back to the alcohol. By carefully selecting the reducing agent (e.g., a sterically hindered hydride like L-Selectride®), it is often possible to control the facial selectivity of the hydride attack, favoring the formation of the desired "epi" isomer (this compound) over the original lariciresinol.

This strategy would circumvent the need to construct the entire carbon skeleton from scratch, representing a highly practical route to the target compound.

Design and Synthesis of this compound Analogues and Derivatives

The ability to synthesize analogues and derivatives of a natural product is crucial for exploring its structure-activity relationships (SAR). nih.gov The synthetic and semisynthetic routes proposed for this compound offer multiple opportunities for structural modification.

Structural Modification Strategies

Modification strategies can target different parts of the this compound scaffold. These modifications can be introduced either by using different starting materials in a total synthesis or by direct chemical modification of the final product. nih.gov

Table 2: Strategies for Structural Modification of this compound

| Modification Site | Strategy | Example of Chemical Change |

|---|---|---|

| Aromatic Rings | Use of varied phenylpropanoid precursors in a total synthesis. | Introduction of different substitution patterns (e.g., additional hydroxyl, methoxy, or halogen groups). |

| Phenolic Hydroxyls | Direct alkylation or acylation of the final product. | Synthesis of ether or ester derivatives to modulate polarity and bioavailability. |

| Aliphatic Hydroxyls | Derivatization of the C-2' and C-3 hydroxyl groups. | Formation of glycosides, esters, or ethers. |

| Side Chain | Modification of the tetrahydrofuran ring. | Ring-opening reactions or further functionalization of the hydroxyl groups. |

For instance, by employing substituted coniferyl alcohol analogues in the initial oxidative coupling step, one could generate a library of this compound derivatives with diverse electronic and steric properties on the aromatic rings. Furthermore, the free phenolic and alcoholic hydroxyl groups on the final molecule are prime handles for derivatization, allowing for the synthesis of prodrugs or analogues with altered pharmacokinetic properties.

Synthesis of Spatially Diverse Libraries

The synthesis of spatially diverse libraries of natural products is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). For a molecule like this compound, the generation of a spatially diverse library would involve systematic modifications of its core structure to explore the chemical space around it. This process typically relies on the strategic functionalization of the parent molecule.

Key Synthetic Strategies for Library Generation:

Derivatization of Functional Groups: The hydroxyl groups present in the this compound structure are primary targets for derivatization. Reactions such as esterification, etherification, and acylation can be employed to introduce a wide variety of substituents, thereby altering the polarity, steric bulk, and hydrogen-bonding capacity of the molecule.

Modification of the Aromatic Rings: The aromatic rings of the dibenzylbutyrolactone core offer opportunities for electrophilic substitution reactions. Nitration, halogenation, and Friedel-Crafts reactions could introduce new functional groups, which can then be further modified to expand the diversity of the library.

Stereochemical Modifications: The stereocenters in the butyrolactone ring are crucial for the molecule's three-dimensional shape. Synthetic strategies that allow for the inversion or modification of these stereocenters would lead to the creation of diastereomeric and enantiomeric analogs, significantly increasing the spatial diversity of the library.

Illustrative Derivatization Reactions:

| Reaction Type | Reagent Example | Potential Modification on this compound |

| Esterification | Acetic Anhydride | Acetylation of hydroxyl groups |

| Etherification | Methyl Iodide | Methylation of hydroxyl groups |

| Halogenation | N-Bromosuccinimide | Bromination of aromatic rings |

These derivatization strategies are fundamental in generating a collection of analogs with varied spatial arrangements and electronic properties, which is essential for systematic biological screening.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of traditional organic chemistry. This approach is particularly valuable for the synthesis of complex chiral molecules like lignans, often leading to higher yields and enantiomeric purity compared to purely chemical methods.

While specific chemoenzymatic routes to this compound have not been detailed in the literature, existing research on the synthesis of other lignans provides a blueprint for how such a process might be designed.

Potential Chemoenzymatic Steps:

Enzymatic Asymmetric Reduction: A key step in many lignan syntheses is the asymmetric reduction of a carbonyl group to establish the correct stereochemistry of the resulting alcohol. Enzymes such as alcohol dehydrogenases (ADHs) are highly effective for this purpose, offering excellent enantioselectivity.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can be used for the regioselective acylation and deacylation of hydroxyl groups. This is particularly useful for differentiating between multiple hydroxyl groups in a molecule like this compound, allowing for selective modification.

Laccase-Mediated Oxidative Coupling: In the biosynthesis of some lignans, laccases catalyze the oxidative coupling of monolignol precursors. A chemoenzymatic strategy could employ laccases to couple simpler phenolic units to construct the dibenzylbutyrolactone skeleton.

Example of a Potential Chemoenzymatic Sequence for a Lignan Analog:

| Step | Transformation | Enzyme Class Example |

| 1 | Asymmetric reduction of a ketone precursor | Alcohol Dehydrogenase (ADH) |

| 2 | Regioselective acetylation of a diol | Lipase |

| 3 | Chemical cyclization to form the lactone ring | Acid or Base Catalysis |

The integration of such enzymatic steps with conventional chemical reactions can provide a powerful and sustainable platform for the synthesis of this compound and its analogs, facilitating the production of enantiomerically pure compounds for further study.

Mechanistic Investigations of Biological Activities of 3,2 Epilarixinol

Anti-Inflammatory Mechanisms in Cellular Models

The anti-inflammatory properties of compounds like 3,2'-Epilarixinol are often investigated using cellular models that mimic inflammatory conditions. These studies provide insights into how the compound can modulate the production of inflammatory mediators and influence key signaling pathways.

Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory molecules, including nitric oxide (NO). researchgate.netbiomolther.org Excessive NO production is a hallmark of inflammatory conditions. amegroups.cn

In cellular models, specifically using macrophage cell lines like RAW 264.7, the anti-inflammatory potential of compounds can be assessed by their ability to inhibit LPS-induced NO production. researchgate.netamegroups.cndiva-portal.org Studies have shown that certain flavonoids can suppress LPS-induced NO production, an effect that is often associated with the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis during inflammation. biomolther.orgnih.gov The inhibition of NO production is a key indicator of the anti-inflammatory activity of a compound. amegroups.cndiva-portal.org

| Cell Line | Inducer | Effect Measured | General Finding for Anti-Inflammatory Compounds |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Inhibition of NO production indicates anti-inflammatory potential. researchgate.netamegroups.cnnih.gov |

| RAW 264.7 Macrophages | LPS | iNOS Expression | Suppression of iNOS protein and mRNA expression. nih.gov |

Modulation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of the inflammatory response. thermofisher.comopendentistryjournal.com They are produced by various immune cells, including macrophages, in response to inflammatory stimuli like LPS. opendentistryjournal.comnih.gov Elevated levels of these cytokines are associated with numerous inflammatory diseases. nih.govmdpi.com

Research has demonstrated that certain compounds can modulate the expression of these pro-inflammatory cytokines. mdpi.com For instance, studies have shown that some phytochemicals can decrease the production of TNF-α and IL-6 in LPS-stimulated macrophages. biomolther.orgmdpi.com This modulation of cytokine expression is a critical mechanism underlying the anti-inflammatory effects of many natural compounds. nih.govnih.gov

| Cytokine | Primary Function in Inflammation | Cellular Source (example) | Modulation by Anti-Inflammatory Compounds |

|---|---|---|---|

| TNF-α | Promotes inflammation, activates other immune cells. opendentistryjournal.com | Macrophages, Lymphocytes. opendentistryjournal.comnih.gov | Inhibition of production/expression. biomolther.orgmdpi.com |

| IL-6 | Regulates immune response, involved in acute phase reactions. thermofisher.comnih.gov | Macrophages, T cells, Endothelial cells. thermofisher.com | Inhibition of production/expression. biomolther.orgmdpi.com |

Elucidation of Related Signaling Pathways (e.g., NF-κB, MAPK)

The expression of pro-inflammatory mediators like NO and cytokines is regulated by complex intracellular signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comnih.gov

The NF-κB pathway is a key regulator of genes involved in the immune and inflammatory response. nih.govmdpi.com In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by agents like LPS, a cascade of events leads to the activation of NF-κB, allowing it to move into the nucleus and trigger the transcription of pro-inflammatory genes. nih.govarvojournals.org

The MAPK family of proteins, including ERK1/2, p38, and JNK, also plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. frontiersin.orgresearchgate.net Activation of MAPK pathways can lead to the activation of transcription factors that, in turn, promote the expression of inflammatory genes. nih.govarvojournals.org

Studies have shown that some anti-inflammatory compounds exert their effects by inhibiting these signaling pathways. nih.govmdpi.com For example, they may prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB activation. nih.gov Similarly, they can inhibit the phosphorylation, and thus the activation, of MAPK proteins. nih.gov The interplay between the NF-κB and MAPK pathways is complex, and both are significant targets for anti-inflammatory interventions. mdpi.comresearchgate.net

Antioxidant and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov Antioxidants are molecules that can neutralize these harmful free radicals. frontiersin.org

In Vitro Assays (e.g., DPPH, ABTS)

The antioxidant capacity of a compound is often evaluated using in vitro assays. researchgate.net Two of the most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.com

The DPPH assay utilizes a stable free radical that has a deep violet color in solution. nih.gov When an antioxidant compound donates a hydrogen atom to the DPPH radical, it becomes neutralized, and the color of the solution changes to pale yellow. nih.govnih.gov The degree of color change is proportional to the antioxidant's scavenging activity. nih.gov

The ABTS assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation. The reduction in the color of the solution, measured spectrophotometrically, indicates the antioxidant capacity of the tested compound. researchgate.netnih.gov These assays are valuable tools for screening the free-radical scavenging ability of various substances. mdpi.comnih.gov

| Assay | Principle | Measurement | Interpretation |

|---|---|---|---|

| DPPH | Scavenging of the stable DPPH free radical. nih.gov | Decrease in absorbance (color change from violet to yellow). nih.gov | Higher scavenging activity indicates greater antioxidant potential. mdpi.com |

| ABTS | Scavenging of the ABTS radical cation. researchgate.net | Decrease in absorbance of the blue-green solution. nih.gov | Higher scavenging activity reflects stronger antioxidant capacity. researchgate.net |

Cellular Antioxidant Response Pathways

Beyond direct free radical scavenging, compounds can also exert antioxidant effects by modulating cellular pathways involved in the defense against oxidative stress. nih.gov A key pathway in this regard is the Nrf2-Antioxidant Response Element (ARE) signaling pathway. nih.gov

Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. nih.govpsu.edu Under normal conditions, Nrf2 is kept in the cytoplasm. However, in response to oxidative stress, Nrf2 is released and moves to the nucleus, where it binds to the ARE in the promoter regions of its target genes. nih.gov This binding initiates the transcription of numerous protective genes, thereby enhancing the cell's antioxidant capacity. psu.edumdpi.com The activation of the Nrf2-ARE pathway is a crucial mechanism for cellular protection against oxidative damage. nih.govmdpi.com There is also significant cross-talk between the Nrf2 and NF-κB pathways, which are key regulators of the cellular responses to oxidative stress and inflammation, respectively. psu.edu

Enzyme Modulatory Activities and Molecular Targets

The interaction of this compound with various enzymes is a key area of research to understand its biological effects. Enzyme modulation, whether through inhibition or activation, can significantly impact metabolic and signaling pathways.

Tyrosinase: Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for treating hyperpigmentation. bioline.org.brnih.gov While specific studies on this compound's direct effect on tyrosinase are not extensively detailed in the provided results, the inhibition of this enzyme is a known property of various plant-derived phenolic compounds. plos.orgmdpi.commdpi.com The general mechanism of tyrosinase inhibitors often involves binding to the enzyme's active site, which contains copper ions, thereby preventing the oxidation of L-tyrosine and L-DOPA, the initial steps in melanin production. nih.govplos.org Some inhibitors act competitively, while others exhibit mixed-type inhibition. nih.govmdpi.com

Cellulase (B1617823): Cellulase is an enzyme complex that breaks down cellulose. nih.gov The activity of cellulase is influenced by factors such as pH, temperature, and substrate concentration. researchgate.netbiotech-asia.org While there is no specific information on this compound's direct interaction with cellulase, cellulase production is often induced by the presence of cellulosic material. fao.org

Cholinesterase: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in synapses. wikipedia.orgnih.gov This action can enhance cognitive function. biosynth.com Organophosphates and carbamates are well-known classes of cholinesterase inhibitors that act by binding to the esteratic site of the enzyme, preventing it from hydrolyzing acetylcholine. wikipedia.orgnih.gov Some natural compounds are also known to possess cholinesterase inhibitory activity. biosynth.com

The biological activity of a compound is fundamentally governed by its interaction with protein targets. Allosteric modulation, where a ligand binds to a site other than the active site, can alter the enzyme's conformation and its affinity for the substrate. libretexts.org Computational methods like molecular docking are valuable for predicting the binding modes and energies between a ligand, such as this compound, and its target protein. These studies can reveal key interactions, like hydrogen bonds with specific amino acid residues in the protein's binding pocket, which are crucial for the inhibitory or activatory effect. plos.org

Cytotoxicity and Anti-proliferative Effects in Cell Lines (excluding clinical data)

The potential of this compound as an anticancer agent is being investigated through its effects on various cancer cell lines. Cytotoxicity refers to the ability of a compound to kill cells, while anti-proliferative effects involve the inhibition of cell growth and division.

The cytotoxicity of compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. mdpi.com The IC50 value, which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity. nih.govscielo.sa.crnih.gov

| Compound/Extract | Cell Line(s) | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Triphala (TPL) | MCF-7 (p53 wild type), T-47D (p53 negative) | MTT assay | MCF-7 more sensitive to TPL (IC50 ~8µg/ml) than T-47D (IC50 ~26µg/ml) after 72h. | nih.gov |

| Senna alata 80% EtOH extract fractions | MCF-7 (breast cancer), MCF10A (normal) | SRB assay | Hexane fraction showed excellent inhibition of MCF-7 cells (IC50 of 0.013 µg/mL at 72h). | scielo.sa.cr |

| Pseudocedrela kotschyi extracts | HeLa, MCF-7, RD | MTT assay | Methanol extract from root bark and ethyl acetate (B1210297) fraction from stem bark showed marked activity on HeLa and RD cells. | nih.gov |

| Isatin derivatives (IST-02, IST-04) | HeLa, MCF-7, HuH-7, HEK-293 (normal) | Cytotoxicity assay | IST-02 and IST-04 were cytotoxic against HuH-7 cells (75% and 66% toxicity at 500 ng/µL). | nih.gov |

The inhibition of cancer cell growth by natural compounds can occur through various mechanisms. nih.gov One significant mechanism is the induction of cell cycle arrest. nih.gov The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific phases, such as G2/M, compounds can prevent cancer cells from proliferating. nih.govscielo.br This arrest can be mediated by altering the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). scielo.br

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.govnih.gov Many anticancer agents work by inducing apoptosis in cancer cells. mdpi.com There are two main apoptotic pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govthermofisher.com

Intrinsic Pathway: This pathway is activated by cellular stress, such as DNA damage. thermofisher.com It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, a family of proteases that execute apoptosis. nih.govmdpi.com Key proteins in this pathway include the Bcl-2 family, which consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.commdpi.com The balance between these proteins is critical in determining whether a cell undergoes apoptosis. mdpi.com

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. thermofisher.com This binding leads to the activation of initiator caspases, such as caspase-8, which then activate executioner caspases like caspase-3. nih.govthermofisher.com

The execution phase of apoptosis involves the activation of caspases-3, -6, and -7, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.govcreative-diagnostics.com

Antimicrobial Properties and Associated Mechanisms

This compound is suggested to have antimicrobial properties. biosynth.com The mechanisms by which plant-derived compounds exert antimicrobial effects are diverse. A primary mode of action for many essential oils and their components is the disruption of the bacterial cell membrane. dsagrow.com The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components. dsagrow.comresearchgate.net Some compounds can also cause a decrease in the cytoplasmic pH. frontiersin.org The effectiveness of these compounds can be influenced by the presence of functional groups, such as hydroxyl groups in phenolic compounds, which tend to show higher antimicrobial activity. nih.gov

Investigations in in vivo Animal Models (excluding human clinical trials)

Extensive literature searches did not yield any specific in vivo animal studies investigating the efficacy or pharmacodynamic endpoints of the chemical compound this compound. While research exists on the in vivo activities of broader categories of compounds, such as polyphenols and flavonoids, to which this compound may belong, no direct experimental data was found for this particular molecule in animal models.

Therefore, the following sections on efficacy in disease models and pharmacodynamic endpoints for this compound cannot be populated with the requested detailed research findings and data tables at this time. Further scientific investigation is required to determine the in vivo biological activities of this compound.

Efficacy in Disease Models

No information is currently available from in vivo animal studies regarding the efficacy of this compound in any disease models.

Pharmacodynamic Endpoints

There is no available data from in vivo animal studies detailing the pharmacodynamic endpoints of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Exploration of Structural Features Influencing Biological Effects

The biological effects of a molecule are intrinsically linked to its three-dimensional arrangement of atoms. mhmedical.com A systematic exploration of the structural features of 3,2'-Epilarixinol and related compounds is essential to understand their biological functions.

Impact of Spirocyclic Moiety on Activity

The incorporation of a spirocyclic moiety, a key feature of this compound, can significantly influence a molecule's pharmacological properties. beilstein-journals.orgfrontiersin.org Introducing a spiro fragment often results in increased potency and selectivity. beilstein-journals.org Spirocyclic compounds are recognized for their unique three-dimensional structures, which are valuable in modern drug design. frontiersin.orgmdpi.com For instance, spiro-β-lactams have demonstrated a range of pharmacological activities, including antimicrobial and anticancer effects. frontiersin.org The synthesis of spirocyclic triazolooxazine nucleosides has yielded compounds with promising antiviral activity against coronaviruses. nih.gov

The table below illustrates the bioactivity of various spirocyclic compounds.

| Compound Class | Biological Activity | Reference |

| Spiro heterocyclic steroids | Antiproliferative, antimalarial, antimicrobial, antifungal, enzyme inhibition | beilstein-journals.org |

| Spiro[pyrrolidine-2,3′-oxindoles] | Anticancer, antimicrobial, anti-inflammatory, antitumor | mdpi.com |

| Spiro-isoxazolines | Antiviral (TBEV, WNV) | mdpi.com |

| Spiro-β-lactams | Anti-HIV, antiplasmodial | frontiersin.org |

Role of Hydroxyl and Other Functional Groups

The hydroxyl (-OH) group is a common and highly significant functional group in many biologically active compounds. researchgate.netwikipedia.org Its ability to form strong hydrogen bonds is crucial for ligand-target binding and can enhance the bioavailability of a molecule by influencing its hydrophilicity. researchgate.net The number and position of hydroxyl groups in a molecule, such as a flavonoid, are critical determinants of its antioxidant and anticancer activities. mdpi.com For example, the presence of an ortho-dihydroxy group in the B-ring of trihydroxyflavones is important for both of these effects. mdpi.com In some cases, even subtle changes, like the addition of a hydroxyl group, can significantly impact a compound's bioactivity. ekb.eg

The influence of hydroxyl groups on bioactivity is summarized in the table below.

| Compound Type | Influence of Hydroxyl Groups | Reference |

| Trihydroxyflavones | The ortho-dihydroxy group in ring B is crucial for both anticancer and antioxidant activity. | mdpi.com |

| Iridoids | Introduction of functional groups on hydroxyls can significantly enhance biological activity. | researchgate.net |

| Quinones | Alterations in electron density and redox potentials are caused by the addition of hydroxyl groups. | researchgate.net |

| Silica/Chitosan Aerogels | Si-OH groups act as inductors of apatite crystal nucleation, indicating bioactivity. | nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of compounds. mhmedical.comuou.ac.in Different stereoisomers of a chiral compound can exhibit varied biological effects, with one isomer often being more active or even toxic compared to others. uou.ac.innih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.govtubitak.gov.tr The specific stereochemical configuration of a molecule can affect its binding to a target, its metabolism, and its distribution within the body. nih.gov For instance, in the case of the nature-inspired compound 3-Br-acivicin, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.gov Similarly, the biological activity of the pesticide Permethrin is dependent on its specific stereoisomers. michberk.com

The table below highlights the importance of stereochemistry in biological activity.

| Compound | Stereochemical Influence | Reference |

| 3-Br-acivicin | Only (5S, αS) isomers display significant antiplasmodial activity. | nih.gov |

| Permethrin | Biological activity is dependent on specific stereoisomers. | michberk.com |

| Propiconazole | (2R,4S) and (2S,4S) diastereomers demonstrate the highest fungicidal efficacy. | michberk.com |

| Oxazolidinones | The 5-S stereo center in the oxazolidinone ring is crucial for antibacterial activity. | kcl.ac.uk |

Ligand-Based and Receptor-Based SAR Approaches

Structure-activity relationships can be explored through both ligand-based and receptor-based approaches. Ligand-based methods involve comparing the structural features of a series of active molecules to identify common pharmacophores responsible for their biological activity. nih.govnih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

Receptor-based approaches, on the other hand, utilize the known structure of the target protein to guide the design of new ligands. nih.govmdpi.com These methods often involve computational techniques like molecular docking to predict how a ligand will bind to the active site of a receptor.

Computational Modeling for SAR/QSAR Development

Computational modeling has become an indispensable tool in modern drug discovery and for developing SAR and QSAR models. nih.govelifesciences.orgmq.edu.au These computational methods allow for the simulation and prediction of how a molecule will behave and interact with biological systems, thereby guiding the design of new therapeutic agents. nih.govchrisvoncsefalvay.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.comfrontiersin.org It is widely used to screen virtual libraries of compounds and to understand the binding modes of ligands to their target receptors. ijnc.irmdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the structural stability and dynamic behavior of the ligand-receptor complex over time. frontiersin.orgijnc.ir MD simulations provide a more detailed picture of the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ijnc.irespublisher.com These simulations are crucial for validating the results of molecular docking and for gaining deeper insights into the mechanism of action of a compound. mdpi.comespublisher.com

A comprehensive review of current scientific literature indicates that specific pharmacophore modeling studies exclusively focused on this compound have not been published. Pharmacophore modeling is a computational method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. biointerfaceresearch.comunivr.itwikipedia.org These models serve as templates for designing or screening for new, potent molecules. biointerfaceresearch.complos.org

While dedicated pharmacophore models for this compound are not available, the compound has been included in broader computational screening studies. This provides some initial insight into its potential interactions, even though it falls short of a formal structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) analysis. wikipedia.orgijnrd.org

One notable in-silico study computationally screened a library of 2500 flavonoids, which included 3-Epilarixinol (a likely synonym for this compound), against the NS2B/NS3 protease of the Dengue virus, a significant target for antiviral drug development. pjps.pk This research utilized molecular docking simulations within the Molecular Operating Environment (MOE) software to predict the binding affinity and mode of interaction between the flavonoids and the enzyme's active site. pjps.pk The goal of such studies is to identify compounds that could act as potential inhibitors of viral replication. pjps.pk

Although this docking study suggests that this compound was evaluated for its binding potential, the specific results and interaction patterns for this individual compound were not detailed in the publication. pjps.pk The study concluded that certain flavonoids from the screened library showed promise as inhibitors, warranting further in-vitro investigation. pjps.pk

Without dedicated research, the precise pharmacophoric features of this compound—such as the specific arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for its biological activity—remain undefined. The development of a pharmacophore model would require a set of active molecules with known biological data to derive and validate the key structural features responsible for their effects, a step that has not yet been taken for this specific compound. plos.orgmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Analytical Methodologies for 3,2 Epilarixinol

Method Development for Detection and Quantification in Complex Matrices (e.g., Plant Extracts, Biological Samples)

Developing robust analytical methods for 3,2'-Epilarixinol in complex matrices involves overcoming challenges posed by the presence of numerous other compounds that can interfere with analysis. The process typically includes optimizing sample preparation and validating chromatographic techniques.

Optimization of Sample Preparation Techniques

Effective sample preparation is a critical initial step to isolate and concentrate this compound from the matrix while removing interfering substances. For plant extracts, this often involves techniques aimed at extracting phenolic compounds, to which this compound belongs nih.govnih.gov. Common approaches include solvent extraction, which can be optimized by selecting appropriate solvents (e.g., methanol, ethanol, acetone (B3395972), or mixtures with water) and extraction conditions (temperature, time, solvent-to-sample ratio) nih.govnih.govorganomation.com. Techniques like maceration, sonication, or accelerated solvent extraction can be employed to enhance extraction efficiency nih.gov.

Further purification and fractionation steps may be necessary to reduce matrix effects and concentrate the analyte mdpi.com. Solid-phase extraction (SPE) is a widely used technique for this purpose, employing various stationary phases to selectively retain the target compound while washing away impurities organomation.commdpi.com. The optimization of SPE involves selecting the appropriate sorbent, conditioning and elution solvents, and elution volumes to achieve high recovery and a clean extract mdpi.com. For complex plant matrices, methods for preparing samples for metabolomics or analysis of phenolic compounds provide relevant strategies mdpi.comnih.gov. Drying methods for plant samples, such as oven drying at controlled temperatures, are also part of sample preparation protocols csbplab.com.au.

Chromatographic Method Validation (e.g., HPLC-UV, UPLC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for separating this compound from other compounds in the prepared extract before detection and quantification measurlabs.comresearchgate.net. These techniques are often coupled with sensitive detectors like UV-Visible spectrophotometers or mass spectrometers (MS) measurlabs.com.

Method validation is essential to ensure the reliability and accuracy of the chromatographic analysis. This involves evaluating parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantification limit (LOQ) europa.eu.

HPLC-UV: HPLC coupled with UV detection is a common method for quantifying compounds with chromophores, like many phenolic compounds nih.govmeasurlabs.com. Method validation for HPLC-UV would involve optimizing chromatographic parameters such as the stationary phase (e.g., reversed-phase C18), mobile phase composition (including gradients of water and organic solvents, often with acidic modifiers like formic acid to improve peak shape and separation), flow rate, and detection wavelength measurlabs.comchromatographyonline.com. Validation ensures the method can accurately and reproducibly quantify this compound within a specific concentration range.

UPLC-MS: UPLC-MS offers enhanced sensitivity, resolution, and speed compared to traditional HPLC, making it suitable for trace analysis and complex samples researchgate.neteag.com. Coupling UPLC with mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high specificity through the detection of parent and product ions characteristic of this compound eag.combiocrick.com. UPLC-MS/MS is a powerful tool for identifying and quantifying compounds in complex mixtures, including plant extracts chinjmap.comwhuznhmedj.com. Method validation for UPLC-MS would involve optimizing UPLC parameters (column, mobile phase, flow rate) and MS parameters (ionization mode, precursor and product ions, collision energy) eag.comchinjmap.com. This hyphenated technique is particularly valuable for confirming the identity of this compound based on its unique mass fragmentation pattern eag.com. Studies on the analysis of compounds in plant extracts using UPLC-Q-TOF-MS/MS demonstrate the capability of such systems for identifying various chemical components, including flavonoids which are structurally related to this compound chinjmap.comwhuznhmedj.com.

Spectroscopic Techniques for Trace Analysis

Spectroscopic techniques play a vital role in the identification and structural elucidation of this compound, especially when dealing with trace amounts or confirming findings from chromatographic methods.

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to detect the presence of this compound based on its characteristic absorbance spectrum, which is related to its conjugated system researchgate.net. While not as specific as MS, it can be used as a detector in HPLC-UV systems and for preliminary screening or quantification if the compound is sufficiently pure measurlabs.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1D and 2D NMR, is a powerful tool for determining the complete structure of organic compounds biocrick.com. It is invaluable for confirming the identity of isolated this compound and can also be used for quantitative analysis in complex mixtures, although it generally requires higher concentrations than MS-based methods biocrick.comresearchgate.net.

Mass Spectrometry (MS): As discussed in the context of UPLC-MS, mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and confirmation eag.combiocrick.com. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar compounds like phenolics biocrick.com. High-resolution MS provides accurate mass measurements, aiding in determining the elemental composition of the compound chinjmap.com.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering comprehensive characterization of complex samples containing this compound.

HPLC-MS/MS or UPLC-MS/MS: As detailed in section 8.1.2, the coupling of HPLC or UPLC with tandem mass spectrometry is a primary method for the identification and quantification of this compound in complex matrices eag.comchinjmap.comwhuznhmedj.com. The ability to select a precursor ion and analyze its fragmentation pattern provides a high level of specificity, allowing for the confident identification of the compound even in the presence of many other co-eluting substances eag.com. This is particularly important for analyzing natural extracts which are chemically diverse chinjmap.com.

GC-MS: While less common for highly polar and less volatile compounds like this compound without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for volatile and semi-volatile compounds epa.gov. If this compound can be appropriately derivatized to increase its volatility, GC-MS could potentially be used for its analysis, offering high chromatographic resolution epa.gov. However, LC-MS based methods are generally preferred for this class of compounds.

Standardization and Quality Control Methodologies for Research Materials

Ensuring the quality and consistency of this compound used in research is paramount for obtaining reliable and comparable results. Standardization and quality control (QC) methodologies are therefore essential.

Reference Standards: The availability of a well-characterized reference standard of this compound with high purity is fundamental for accurate quantification and identification in research samples biocrick.com. Reference standards are used to establish calibration curves for quantitative analysis and to confirm retention times and spectral characteristics in chromatographic and spectroscopic methods biocrick.com.

Purity Assessment: Analytical techniques such as HPLC, UPLC, GC, and quantitative NMR (qNMR) are used to assess the purity of this compound research materials biocrick.comresearchgate.net. HPLC-UV or UPLC-UV can determine the percentage of the target compound relative to other UV-absorbing impurities biocrick.com. qNMR can provide a direct measure of the molar purity of a compound without the need for a reference standard of the analyte itself researchgate.net.

Spectroscopic Characterization for Identity Confirmation: Routine QC of this compound research materials should include spectroscopic analysis (e.g., NMR, MS, IR) to confirm its chemical structure and identity biocrick.com. Comparing the spectra of the research material to those of a known standard or published data ensures that the correct compound is being used biocrick.com.

Method Validation for QC: The analytical methods used for QC of this compound must themselves be validated to ensure they are fit for purpose europa.eu. This includes demonstrating their accuracy, precision, and specificity for assessing the quality of the research material europa.euascls.org.

Batch-to-Batch Consistency: For research materials sourced in batches, QC methodologies are applied to each batch to ensure consistency in purity and identity ascls.org. This is crucial for minimizing variability in research outcomes that could be attributed to inconsistencies in the test substance. Establishing performance standards and using statistical quality control can help monitor the consistency of analytical methods and the quality of materials over time ascls.org.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of lignans (B1203133) originates from the phenylpropanoid pathway, where phenylalanine is converted into monolignols. nih.gov The specific pathway leading to lariciresinol (B1674508), a stereoisomer of larixinol (B1179754), has been elucidated and involves a series of enzymatic steps. Future research should aim to delineate the precise pathway for 3,2'-Epilarixinol, which may involve novel or stereospecific enzymes.

Key Research Objectives:

Pathway Elucidation: The common lignan (B3055560) biosynthetic pathway involves the sequential reduction of pinoresinol (B1678388) to lariciresinol and then to secoisolariciresinol, catalyzed by pinoresinol/lariciresinol reductase (PLR). researchgate.net It is crucial to investigate if the biosynthesis of this compound follows a similar route or involves alternative intermediates and enzymatic steps.

Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes, such as dirigent proteins (DIRs) that control the stereospecific coupling of monolignols, and the reductases (like PLR) that determine the final stereochemistry, is paramount. researchgate.net This could reveal novel biocatalysts with potential applications in synthetic biology.

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies could be employed in microbial or plant systems to enhance the production of this compound. mdpi.comnih.gov This approach could provide a sustainable source of the compound for further research and development.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Reference Enzyme in Lignan Synthesis |

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway from phenylalanine. | PAL researchgate.net |

| Cinnamate (B1238496) 4-hydroxylase (C4H) | Catalyzes the hydroxylation of cinnamic acid. | C4H researchgate.net |

| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid to its CoA ester. | 4CL researchgate.net |

| Cinnamoyl CoA reductase (CCR) | Reduces cinnamoyl-CoA derivatives to cinnamaldehydes. | CCR researchgate.net |

| Cinnamyl alcohol dehydrogenase (CAD) | Converts cinnamaldehydes to monolignols (e.g., coniferyl alcohol). | CAD researchgate.net |

| Dirigent Protein (DIR) | Mediates the stereoselective coupling of monolignols to form pinoresinol. | DIR researchgate.net |

| Pinoresinol-Lariciresinol Reductase (PLR) | Reduces pinoresinol to lariciresinol; a stereospecific isoform may yield this compound. | PLR researchgate.net |

Development of Targeted Chemical Synthesis Strategies for Complex Analogues

While the biosynthesis of lignans provides a natural source, chemical synthesis offers the flexibility to create complex analogues with potentially enhanced properties. Future work should focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives.

Key Research Objectives:

Stereoselective Synthesis: Developing synthetic methodologies that allow for precise control over the stereochemistry at the chiral centers of the this compound core is essential for structure-activity relationship (SAR) studies.

Analogue Libraries: The synthesis of a diverse library of analogues by modifying the aromatic rings and the side chains can help in optimizing biological activity. nih.gov This could involve introducing different functional groups to modulate properties like solubility, stability, and target affinity.

Biomimetic Synthesis: Mimicking the natural biosynthetic pathway, for instance by using enzyme-catalyzed steps or biomimetic radical cyclizations, could provide more efficient and environmentally friendly synthetic routes.

Identification of New Molecular Targets and Signaling Networks

Lignans are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects. techscience.comnih.gov Identifying the specific molecular targets and signaling pathways modulated by this compound is a critical step towards understanding its mechanism of action.

Key Research Objectives:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct protein targets of this compound.

Signaling Pathway Analysis: Investigating the effect of this compound on key signaling pathways involved in cellular processes like inflammation (e.g., NF-κB pathway), oxidative stress response (e.g., Nrf2 pathway), and cell growth. nih.gov

Receptor Modulation: Given the structural similarity of lignans to endogenous hormones, exploring the potential of this compound to modulate nuclear receptors or other hormone receptors is a promising area of investigation. techscience.com

| Potential Signaling Pathway | Associated Biological Function | Rationale for Investigation |

| NF-κB Signaling | Inflammation, immune response | Many natural polyphenols, including lignans, exhibit anti-inflammatory properties. nih.gov |

| Nrf2/ARE Pathway | Antioxidant and detoxification response | The phenolic structure of this compound suggests potent antioxidant capabilities. |

| Estrogen Receptor Signaling | Hormone regulation, cell proliferation | Lignans are classified as phytoestrogens due to their structural similarity to estradiol. techscience.com |

| MAPK/ERK Pathway | Cell proliferation, differentiation, and survival | Modulation of this pathway is a common mechanism for bioactive natural products. |

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

Advanced omics technologies are powerful tools for obtaining a global view of the molecular changes induced by a compound. Applying metabolomics and proteomics can provide deep insights into the biological effects of this compound. nih.govfrontiersin.org

Key Research Objectives:

Metabolomic Profiling: Using untargeted metabolomics to identify the metabolic pathways perturbed by this compound in cellular or model organism systems. nih.gov This can reveal off-target effects and provide a comprehensive understanding of its systemic impact.

Proteomic Analysis: Employing quantitative proteomics to identify proteins whose expression levels or post-translational modifications are altered upon treatment with this compound. nih.govyoutube.com This can help in pinpointing downstream effectors of its molecular targets.

Integrated Omics: Combining metabolomic and proteomic data with transcriptomic analysis can provide a multi-layered understanding of the compound's mechanism of action and help in constructing its regulatory network.

Investigation into Ecological Roles and Environmental Distribution of this compound

Understanding the natural function of this compound in its producing organisms and its distribution in the environment is crucial for both ecological and biotechnological applications.

Key Research Objectives:

Ecological Function: Investigating the role of this compound in plant defense mechanisms, such as acting as an antioxidant, antimicrobial, or antifeedant agent. researchgate.netresearchgate.net Lignans are known to be involved in protecting plants against pathogens and environmental stressors. techscience.com

Distribution in Nature: Conducting comprehensive screenings of various plant species and their different tissues (roots, stems, leaves) to determine the natural sources and concentration of this compound. nih.gov

Influence of Environmental Factors: Studying how environmental conditions, such as light, temperature, and nutrient availability, affect the production of this compound in plants.

Potential for Rational Design of Bioactive Scaffolds

The core structure of this compound can serve as a valuable scaffold for the rational design of new bioactive molecules with tailored properties. nih.govmdpi.com

Key Research Objectives:

Scaffold Evaluation: Assessing the drug-likeness of the this compound scaffold based on physicochemical properties to determine its suitability as a starting point for medicinal chemistry programs. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold and evaluating the impact of these changes on biological activity to build robust SAR models.

Development of Novel Biomaterials: Exploring the use of this compound or its derivatives in the development of bioactive materials, such as antioxidant or antimicrobial coatings and films, by leveraging its chemical properties. nih.govmdpi.com

Q & A

Q. How can researchers ensure compliance with ethical guidelines when testing this compound in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.